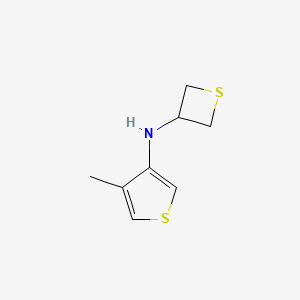
4-Methyl-N-(thietan-3-yl)thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(thietan-3-yl)thiophen-3-amine is a compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a thietane ring, which is a four-membered ring with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(thietan-3-yl)thiophen-3-amine can be achieved through various synthetic routes. One common method involves the nucleophilic reaction between active phosphacumulenes and substituted isothiocyanate compounds in the presence of tetrahydrofuran (THF) for six hours at room temperature . Another method involves the cycloaddition reactions using thioketones, such as thia-Paterno–Buchi reactions, to prepare thietanes from acryloyl derivatives and thiobenzophenones in cyclohexane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(thietan-3-yl)thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where electrophilic substitution is common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
4-Methyl-N-(thietan-3-yl)thiophen-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(thietan-3-yl)thiophen-3-amine involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and thietane derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Thieno[3,2-b]thiophene: A potential organic semiconductor.
Uniqueness
4-Methyl-N-(thietan-3-yl)thiophen-3-amine is unique due to the presence of both a thiophene and a thietane ring in its structure. This combination of rings provides the compound with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11NS2 |
|---|---|
Molecular Weight |
185.3 g/mol |
IUPAC Name |
4-methyl-N-(thietan-3-yl)thiophen-3-amine |
InChI |
InChI=1S/C8H11NS2/c1-6-2-10-5-8(6)9-7-3-11-4-7/h2,5,7,9H,3-4H2,1H3 |
InChI Key |
LSIJULHDBPWJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















